3-(Chlorosulfonyl)-4-ethylbenzoic acid

CAS No.: 500596-03-2

Cat. No.: VC4417179

Molecular Formula: C9H9ClO4S

Molecular Weight: 248.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500596-03-2 |

|---|---|

| Molecular Formula | C9H9ClO4S |

| Molecular Weight | 248.68 |

| IUPAC Name | 3-chlorosulfonyl-4-ethylbenzoic acid |

| Standard InChI | InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | SKNKEPXGRHVXFL-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |

Introduction

Structural Characteristics

Molecular Architecture

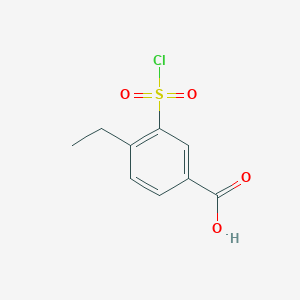

The compound’s structure consists of a benzene ring substituted with:

-

A chlorosulfonyl (-SO₂Cl) group at position 3, a highly reactive moiety enabling nucleophilic substitution reactions.

-

An ethyl (-CH₂CH₃) group at position 4, contributing steric bulk and influencing solubility .

-

A carboxylic acid (-COOH) group at position 1, facilitating salt formation and hydrogen bonding .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₄S | |

| Molecular Weight | 248.68 g/mol | |

| IUPAC Name | 3-chlorosulfonyl-4-ethylbenzoic acid | |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |

Spectroscopic Insights

-

NMR: Proton NMR (DMSO-d₆) reveals aromatic protons at δ 8.35 (d, J = 1.9 Hz) and δ 7.81 (dd, J = 1.9, 8.0 Hz), alongside ethyl group signals (δ 1.16, d, J = 7.1 Hz) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorosulfonation of 4-ethylbenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions :

-

Reaction Setup: 4-Ethylbenzoic acid is treated with excess ClSO₃H at 0–5°C to minimize side reactions.

-

Quenching: The mixture is poured into ice-water, precipitating the product.

-

Purification: Recrystallization from ether or aqueous ethanol yields pure product (55–70% yield) .

Optimization Parameters:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Solvent | Chlorosulfonic acid |

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%). Post-synthesis, crystallization or distillation is used for purification .

Chemical Properties and Reactivity

Functional Group Reactivity

-

Chlorosulfonyl Group: Undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates .

-

Carboxylic Acid: Forms salts with bases (e.g., Na⁺, K⁺) or esters via Fischer esterification .

Stability and Decomposition

-

Hydrolysis: The chlorosulfonyl group hydrolyzes in aqueous media to sulfonic acid, requiring anhydrous storage.

-

Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl gases.

Industrial Applications

Pharmaceutical Intermediates

-

Key precursor for sulfonamide drugs (e.g., diuretics, antihypertensives) .

-

Used in synthesizing covalent kinase inhibitors via sulfonyl chloride coupling .

Polymer Chemistry

Derivatives serve as initiators in atom-transfer radical polymerization (ATRP), enabling controlled synthesis of functional polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume